Alytesin

Übersicht

Beschreibung

Alytesin (trifluoroacetate salt) is a neuropeptide originally isolated from the skin of the frog species Alytes obstetricans. This compound has diverse biological activities, including inducing hypertension, increasing blood glucose levels, reducing gastric acid secretion, and causing anorexigenic effects in neonatal chicks .

Wissenschaftliche Forschungsanwendungen

Alytesin (Trifluoracetaat-Salz) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und -reinigungstechniken verwendet.

Biologie: Wird auf seine Rolle bei der Regulierung physiologischer Prozesse wie Blutdruck, Glukosestoffwechsel und Magensäuresekretion untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Stoffwechselstörungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzverbindung in analytischen Methoden eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an bestimmte Rezeptoren auf Zielzellen bindet, was zur Aktivierung intrazellulärer Signalwege führt. Zum Beispiel kann es an Bombesinrezeptoren binden, die G-Protein-gekoppelte Rezeptoren sind, und nachgeschaltete Signalwege aktivieren, die Blutdruck, Glukosespiegel und Magensäuresekretion regulieren. Die genauen molekularen Zielstrukturen und beteiligten Wege können je nach dem spezifischen biologischen Kontext variieren .

Ähnliche Verbindungen:

Bombesin: Ein weiteres Neuropeptid mit ähnlichen biologischen Aktivitäten, einschließlich der Regulierung der Magensäuresekretion und des Blutdrucks.

Gastrin-freisetzendes Peptid (GRP): Teilt strukturelle Ähnlichkeiten mit this compound und hat überlappende physiologische Wirkungen.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Aminosäuresequenz und der Kombination biologischer Aktivitäten, die es zeigt. Während ähnliche Verbindungen wie Bombesin und Gastrin-freisetzendes Peptid einige Funktionen teilen, tragen die unterschiedliche Sequenz und die Trifluoracetaat-Salzform von this compound zu seinen einzigartigen Eigenschaften und Anwendungen bei .

Wirkmechanismus

Target of Action

Alytesin is a bombesin-like peptide found in extracts of the skin of Alytes obstetricans . It primarily targets the gastrointestinal system and the cardiovascular system . This compound reduces gastric acid secretion and induces hypertension . It also has anorexigenic effects, reducing appetite in neonatal chicks .

Mode of Action

This compound interacts with its targets by binding to specific receptors. Upon binding, it triggers a series of biochemical reactions that lead to its observed effects. For instance, it reduces gastric acid secretion, which can help in conditions where acid secretion is excessive . It also induces hypertension, which means it causes an increase in blood pressure . The anorexigenic effects of this compound are believed to be mediated through its interaction with receptors in the brain, leading to reduced appetite .

Biochemical Pathways

It’s known that bombesin-like peptides, such as this compound, have a wide range of physiological effects in the brain, lungs, and gi tract . They regulate gastrointestinal hormone release and gastrointestinal motility . They have also been shown to modulate satiety, thermoregulation, glucose homeostasis, and circadian rhythms .

Biochemische Analyse

Biochemical Properties

Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . This compound also induces short-term anorexigenic effects in neonatal chicks .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

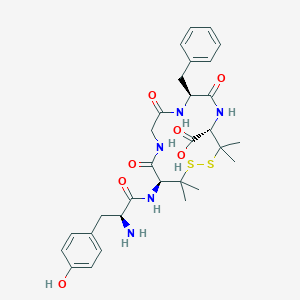

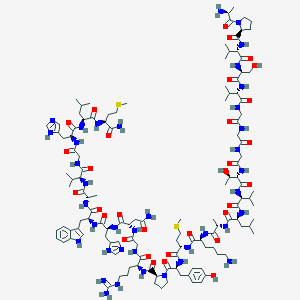

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alytesin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously removes protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a solid product. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid during the final stages of synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alytesin (Trifluoracetaat-Salz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Je nach den spezifischen Aminosäureresten in der Peptidsequenz kann es auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Typischerweise beinhaltet die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) in Gegenwart einer Base wie N-Methylmorpholin (NMM).

Spaltung vom Harz: Trifluoressigsäure wird verwendet, um das Peptid vom festen Harz zu spalten und Schutzgruppen zu entfernen.

Oxidation: Milde Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um Methioninreste zu Methioninsulfoxid zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können Disulfidbrücken zwischen Cysteinresten reduzieren.

Hauptprodukte, die gebildet werden: Das Hauptprodukt ist das Peptid this compound in seiner Trifluoracetaat-Salzform. Abhängig von den spezifischen Reaktionen können auch oxidierte oder reduzierte Formen des Peptids erhalten werden .

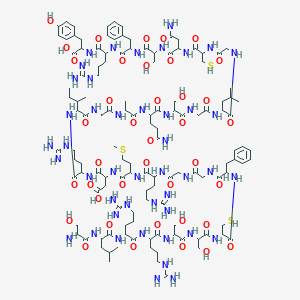

Vergleich Mit ähnlichen Verbindungen

Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

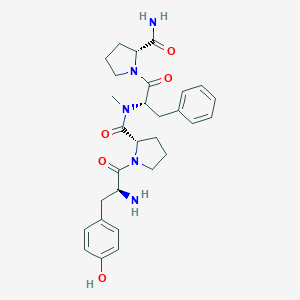

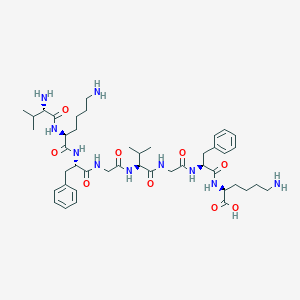

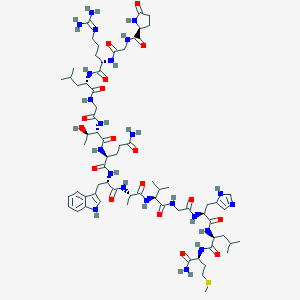

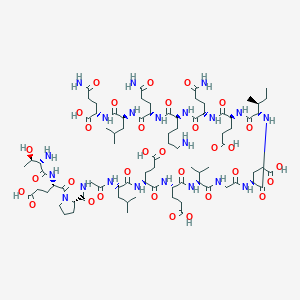

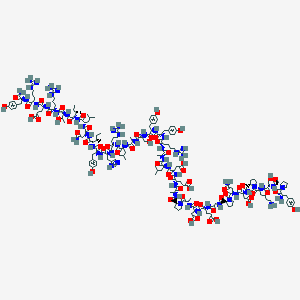

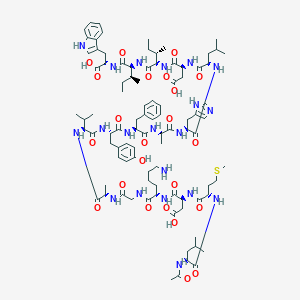

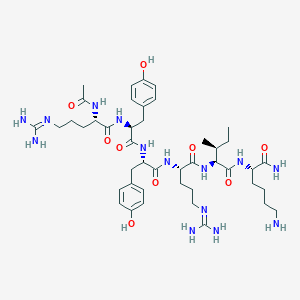

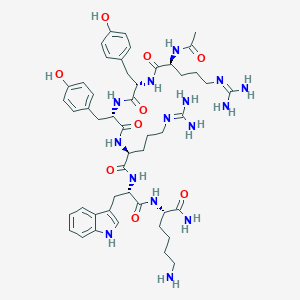

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)